molecular formula C10H12N2O2S B11757301 4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Katalognummer: B11757301
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: RNCMFTYXIWRXJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 1204572-70-2) is a benzothiadiazine dioxide derivative characterized by a fused benzene ring, a thiadiazine dioxide core, and a cyclopropyl group at the 4-position. Its molecular weight is 224.28 g/mol, and it is typically synthesized via condensation reactions involving sulfonamides and carbimidates, followed by cyclization .

This compound is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), with demonstrated EC₂ₓ values as low as 0.24 μM in vitro . It has also been radiolabeled (e.g., [¹¹C]AMPA-1905) for positron emission tomography (PET) imaging studies targeting AMPARs in neurological disorders .

Eigenschaften

Molekularformel

C10H12N2O2S

Molekulargewicht

224.28 g/mol

IUPAC-Name

4-cyclopropyl-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H12N2O2S/c13-15(14)10-4-2-1-3-9(10)12(7-11-15)8-5-6-8/h1-4,8,11H,5-7H2

InChI-Schlüssel

RNCMFTYXIWRXJD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CNS(=O)(=O)C3=CC=CC=C32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Synthesis from 4-Methoxyaniline

The most detailed route, described by Xu et al. (2019), involves eight sequential steps starting from 4-methoxyaniline:

  • Sulfonamide Formation :
    Reaction of 4-methoxyaniline with chlorosulfonyl isocyanate in 1-nitropropane yields 7-methoxy-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide. This step achieves an 82% yield under optimized conditions using AlCl₃ catalysis at 100°C.

  • Hydrolysis to Sulfonamide Intermediate :
    Treatment with 50% aqueous H₂SO₄ at 130°C converts the thiadiazinone to 2-amino-5-methoxybenzenesulfonamide (46% yield).

  • Cyclopropane Introduction :
    Transacetalization with 1-ethoxycyclopropyloxy trimethylsilane in methanol and acetic acid generates 5-methoxy-2-((1-methoxycyclopropyl)amino)benzenesulfonamide (61% yield).

  • Reductive Methoxyl Removal :
    NaBH₄ and boron trifluoride diethyl etherate in tetrahydrofuran (THF) remove the methoxy group, yielding 2-(cyclopropylamino)-5-methoxybenzenesulfonamide (63% yield).

  • Cyclization :
    Heating in triethyl orthoformate at 150°C forms the thiadiazine core, producing 4-cyclopropyl-7-methoxy-4H-benzo[e][1,thiadiazine 1,1-dioxide (75% yield).

  • Reduction to Dihydro Derivative :
    NaBH₄ in isopropanol reduces the double bond, yielding 4-cyclopropyl-7-methoxy-3,4-dihydro-2H-benzo[e][1,thiadiazine 1,1-dioxide (76% yield).

  • Demethylation :
    Boron tribromide in dichloromethane removes the methoxy group, giving 4-cyclopropyl-7-hydroxy-3,4-dihydro-2H-benzo[e][1,thiadiazine 1,1-dioxide (73% yield).

  • Phenoxy Group Installation :
    Chan-Lam coupling with 3-methoxybenzeneboronic acid using copper(II) acetate introduces the phenoxy moiety (47% yield).

Table 1: Key Reaction Steps and Yields

StepReactionConditionsYield (%)
1Sulfonamide formationAlCl₃, 100°C, 1-nitropropane82
2Hydrolysis50% H₂SO₄, 130°C46
3Cyclopropane introductionTrimethylsilane, CH₃OH, AcOH61
5CyclizationTriethyl orthoformate, 150°C75
6ReductionNaBH₄, isopropanol76
8Chan-Lam couplingCu(OAc)₂, CH₂Cl₂, 40°C47

Alternative Route via 2-Aminobenzenesulfonamide Intermediate

A modified approach by Gan et al. (2019) utilizes 2-nitrobenzenesulfonamide precursors:

  • Nitro Reduction :
    Hydrazine monohydrate and FeCl₃ reduce 2-nitrobenzenesulfonamide to 2-aminobenzenesulfonamide (95% yield).

  • Cyclocondensation :
    Reaction with trimethyl orthoacetate forms 3-methyl-2H-benzo[e][1,thiadiazine 1,1-dioxide.

  • Cyclopropanation :
    Substitution with cyclopropyl groups via nucleophilic displacement or transition-metal catalysis.

Optimization of Critical Steps

Cyclization Conditions

Cyclization in triethyl orthoformate at 150°C proved superior to other solvents (e.g., toluene or DMF), minimizing side reactions and improving yields to 75%. Lower temperatures (<120°C) resulted in incomplete ring closure.

Demethylation Efficiency

Boron tribromide in dichloromethane at 0°C achieved selective demethylation without degrading the cyclopropane ring. Alternative agents (e.g., BCl₃ or HI) led to lower yields (≤50%) or decomposition.

Radiolabeling for PET Tracers

For carbon-11-labeled derivatives, O-[¹¹C]methylation of the phenolic precursor using [¹¹C]methyl triflate in acetonitrile with 2 N NaOH at 80°C provided a 10–15% radiochemical yield. Competing N-methylation at the thiadiazine nitrogen remained a challenge, producing a 45–50% yield of the undesired N4-isomer.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropane), 3.25–3.35 (m, 2H, CH₂), 4.10–4.20 (m, 1H, NH), 6.80–7.40 (m, 3H, aromatic).

  • ¹³C NMR : Peaks at δ 12.5 (cyclopropane), 55.8 (OCH₃), 115–150 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) confirmed ≥98% purity with a retention time of 12.3 minutes.

Challenges and Limitations

  • Low Overall Yield : The eight-step route yields only 3% of the final product, necessitating process intensification.

  • By-Product Formation : Competing N-methylation during radiolabeling reduces the yield of the desired O-methylated product.

  • Sensitivity to Moisture : Boron tribromide-mediated demethylation requires strict anhydrous conditions to prevent hydrolysis .

Analyse Chemischer Reaktionen

4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-1,1-dioxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid, Phenylboronsäuren und Kupfer(II)-acetat. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that 4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation is crucial for synaptic transmission and plasticity in the central nervous system. The therapeutic implications of this activity suggest potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .

Case Studies

Case Study 1: Modulation of AMPA Receptors

  • Objective: Investigate the compound's effects on AMPA receptor activity.
  • Method: In vitro assays were conducted to assess receptor modulation.
  • Findings: The compound demonstrated significant enhancement of receptor activity at nanomolar concentrations, indicating its potential as a therapeutic agent for conditions like epilepsy .

Case Study 2: Neuroprotective Effects

  • Objective: Evaluate neuroprotective properties in models of neurodegeneration.
  • Method: Animal models were used to assess cognitive function following treatment with the compound.
  • Findings: Treated subjects exhibited improved cognitive performance compared to controls, suggesting protective effects against neurodegeneration .

Comparative Analysis with Related Compounds

The following table compares 4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with structurally similar compounds:

Compound NameStructureUnique Features
7-Phenoxy-substituted 3,4-dihydro-2H-benzothiadiazine 1,1-dioxideStructureExhibits potent AMPA receptor modulation with nanomolar potency.
3-(Alkylamino)-4H-pyrido[4,3-e]thiadiazine 1,1-dioxidesStructureKnown for its inhibitory effects on insulin release from pancreatic cells.
Thiadiazine-based PET radioligandsStructureFocused on imaging applications for central nervous system disorders.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity .

Vergleich Mit ähnlichen Verbindungen

Benzo- vs. Pyridothiadiazine Dioxides

  • Structural Differences : Pyridothiadiazine dioxides replace the benzene ring with a pyridine ring, altering electronic properties and binding interactions.
  • Activity: The 4-cyclopropyl-substituted benzothiadiazine dioxide (e.g., BPAM344) exhibits superior AMPAR activity (EC₂ₓ = 0.24 μM) compared to pyridothiadiazine analogues (e.g., compound 32, EC₅₀ = 1.4 nM for dimeric forms). Pyridothiadiazines often require dimerization (e.g., compound 22) to achieve sub-nanomolar potency .

Thienothiadiazine Dioxides

  • Structural Differences : Thiophene replaces the benzene ring, reducing aromaticity but maintaining isosteric compatibility.
  • Activity: BPAM395 (4-cyclopropyl-thieno[3,2-e] analogue) shows AMPAR activity (EC₂ₓ = 0.24 μM) comparable to BPAM344 . BPAM307 (4-allyl-thienothiadiazine) demonstrates selectivity for kainate receptors (KARs), suggesting that 4-allyl substitution favors KAR over AMPAR modulation .

Substituent Effects on Activity

Compound Substituents Biological Target Key Activity Reference
BPAM344 4-Cyclopropyl AMPAR EC₂ₓ = 0.24 μM
Compound 36c 7-Chloro, 4-Cyclopropyl AMPAR In vivo cognition enhancement (1 mg/kg)
BPAM307 4-Allyl KAR KAR-selective potentiation
Compound 15b (PI3Kδ) 3,4-Dimethoxyphenyl PI3Kδ IC₅₀ = 266 nM; >21-fold selectivity over PI3Kγ
Compound 9m (ALR2) N4-Acetic acid, 7-Halogen Aldose reductase IC₅₀ = 0.032 μM (in vitro)
  • Chloro Substitution : Enhances AMPAR potency (e.g., 36c ) and antitumor activity in renal/lung cancer cell lines .
  • Fluorine Substitution : At position 7, reduces PI3Kδ inhibition but improves PET imaging utility .

Dimeric Derivatives

Dimerization of benzothiadiazine dioxides (e.g., 22) increases AMPAR potency by ~10,000-fold (EC₅₀ = 1.4 nM) compared to monomers, demonstrating cooperative binding at the GluA2 ligand-binding domain interface .

Biologische Aktivität

4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 1204572-70-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features allow for diverse biological activities, particularly as a modulator of neurotransmitter receptors. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • Structure : The compound features a bicyclic structure that incorporates a thiadiazine ring and a cyclopropyl group at the 4-position of the benzo-thiadiazine framework.

1. Modulation of AMPA Receptors

Research indicates that 4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for synaptic transmission and plasticity in the central nervous system. The modulation of AMPA receptors may have therapeutic implications for conditions such as epilepsy and neurodegenerative diseases.

2. Anticonvulsant Activity

In studies involving animal models, compounds similar to 4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine have demonstrated anticonvulsant properties. The structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazine moiety enhance anticonvulsant efficacy .

Case Study 1: Neuropharmacological Applications

A study focused on the neuropharmacological applications of AMPA receptor modulators highlighted the potential of this compound in treating cognitive disorders associated with aging and neurodegeneration. In vitro assays showed that it significantly improved synaptic responses in hippocampal slices.

Case Study 2: Synthesis and Evaluation

In a synthesis study, researchers developed several derivatives of thiadiazine-based compounds to evaluate their biological activity. Among these derivatives, those structurally related to 4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine exhibited enhanced cytotoxic properties against various cancer cell lines .

Pharmacological Profiles

Recent pharmacological evaluations have shown that this compound not only modulates AMPA receptors but also exhibits:

  • Antitumor Activity : Certain analogues have shown promising results against tumor cell lines with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Properties : Preliminary tests indicate potential antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological ActivityDescription
AMPA Receptor ModulationPositive allosteric modulation leading to enhanced synaptic transmission
AnticonvulsantEfficacy demonstrated in animal models; SAR analysis supports structure modifications for increased activity
AntitumorCytotoxic effects observed in various cancer cell lines; comparable efficacy to standard treatments
AntimicrobialActivity against specific bacterial strains; further studies needed to confirm efficacy

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

The synthesis typically involves multi-step reactions starting from thiazine precursors. Key steps include cyclopropane introduction at the 4-position via alkylation or substitution. For example, substituting ethyl with cyclopropyl groups improves AMPA receptor potentiator activity (EC₂ₓ = 0.24 µM) . Reactions often use catalysts like DABCO or silver oxide under controlled solvent-free conditions to optimize yield . For detailed protocols, refer to Schemes 1–5 in synthetic studies of thienothiadiazine dioxides .

Q. How does the 4-cyclopropyl substituent influence biological activity compared to other alkyl groups?

The cyclopropyl group enhances AMPA receptor (AMPAR) potentiator activity by increasing steric and electronic interactions at the receptor’s allosteric site. For instance, 4-cyclopropyl-substituted analogues (e.g., BPAM344) show EC₂ₓ values ~0.24 µM, outperforming ethyl-substituted derivatives (EC₂ₓ >1 µM) . This modification stabilizes ligand-receptor binding via hydrophobic interactions, as confirmed by X-ray crystallography with GluA2 ligand-binding domains .

Q. What are the primary biological targets of this compound?

The compound acts as a positive allosteric modulator (PAM) of ionotropic glutamate receptors, specifically AMPA and kainate receptors (KARs). It enhances receptor currents by stabilizing the active conformation of the ligand-binding domain . Notably, 4-cyclopropyl substitution favors AMPAR selectivity, while 4-allyl substitution shifts activity toward KARs .

Q. What analytical methods are used to characterize this compound and its derivatives?

Common methods include:

  • NMR spectroscopy : To confirm cyclopropane ring integration and substituent positions.
  • Mass spectrometry (MS) : For molecular weight validation (e.g., C₁₀H₁₁N₂O₂S, MW 235.27 g/mol).
  • X-ray crystallography : To resolve binding modes with GluA2 receptors .
  • HPLC : For purity assessment (>95% in preclinical studies) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in receptor selectivity (e.g., AMPAR vs. KAR activity)?

Contradictions arise from substituent-dependent receptor interactions. For example:

  • 4-Cyclopropyl : Favors AMPAR binding (hydrophobic pocket compatibility) .
  • 4-Allyl : Enhances KAR activity due to flexible π-π interactions with GluK2 .
    Methodological Approach :

Perform molecular docking with receptor subtypes (e.g., GluA2 vs. GluK2-LBD).

Validate via electrophysiology (e.g., oocyte voltage-clamp assays) to quantify EC₅₀ shifts .

Q. What in vivo models validate cognitive enhancement claims for this compound?

The object recognition test in rodents is standard. For example, oral administration of 4-cyclopropyl derivatives (1 mg/kg) significantly improves memory retention in mice . Key metrics include:

  • Discrimination index : Dose-dependent increase (p<0.05).
  • Plasma exposure : Confirmed via LC-MS/MS to ensure blood-brain barrier penetration .

Q. How do dimeric derivatives enhance AMPAR potentiator potency?

Dimerization (e.g., 6,6′-ethylene-linked bis-4-cyclopropyl derivatives) increases potency by ~10,000-fold (EC₅₀ = 1.4 nM) compared to monomers. This occurs via simultaneous binding to two AMPAR subunits, stabilizing the active dimer interface . Experimental Design :

  • Synthesize dimers via Suzuki coupling or ethylene linkers.
  • Validate via cryo-EM and isothermal titration calorimetry (ITC) .

Q. What safety and toxicity profiles are reported for this compound?

  • Acute toxicity : Low in mice (LD₅₀ >300 mg/kg) .
  • Genotoxicity : No mutagenicity in Ames tests .
  • Handling : Use NIOSH-certified respirators (P95) and chemical-resistant gloves to avoid inhalation or dermal exposure .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., substituent effects), use combinatorial chemistry libraries and receptor subtype-specific assays .
  • Experimental Optimization : Prioritize solvent-free synthesis to reduce side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.